

A Deep Dive into the CNS Pharmacodynamics of A-841720: A Technical Guide

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Compound of Interest

Compound Name: A-841720

Cat. No.: B1664755

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For Researchers, Scientists, and Drug Development Professionals

Introduction: **A-841720** is a potent and selective, non-competitive antagonist of the metabotropic glutamate receptor 1 (mGluR1). This technical guide provides a comprehensive overview of the pharmacodynamics of **A-841720** within the central nervous system (CNS), detailing its binding affinity, functional potency, selectivity, and its effects on downstream signaling pathways and in vivo neuronal activity. The information presented is curated from preclinical research and is intended to serve as a valuable resource for professionals in the fields of neuroscience and drug development.

Core Pharmacodynamic Properties of A-841720

A-841720 exhibits high affinity and potent antagonist activity at the mGluR1 receptor. Its non-competitive mechanism of action involves binding to an allosteric site on the receptor, thereby inhibiting the response to the endogenous ligand, glutamate.

Quantitative Data Summary

The following tables summarize the key in vitro and in vivo pharmacodynamic parameters of **A-841720**.

Table 1: In Vitro Binding Affinity and Functional Potency of **A-841720**

Parameter	Species/System	Value	Reference
Binding Affinity (K _i)	Rat mGluR1 (Cerebellar Membranes)	1 nM	[1]
Functional Potency (IC ₅₀)	Human mGluR1 (Recombinant)	10.7 ± 3.9 nM	[1][2]
Functional Potency (IC ₅₀)	Native Rat mGluR1	1.0 ± 0.2 nM	[1][2]

Table 2: Selectivity Profile of **A-841720**

Receptor Subtype	Species/System	Potency (IC ₅₀)	Selectivity vs. h/r mGluR1	Reference
mGluR5	Human (Recombinant)	342 nM	~32-fold	[3]
mGluR5	Human (Recombinant)	343 nM	~32-fold	[1]

Note: **A-841720** has been reported to have no significant activity at a range of other neurotransmitter receptors, ion channels, and transporters, though a comprehensive screening panel is not publicly available.[2][3]

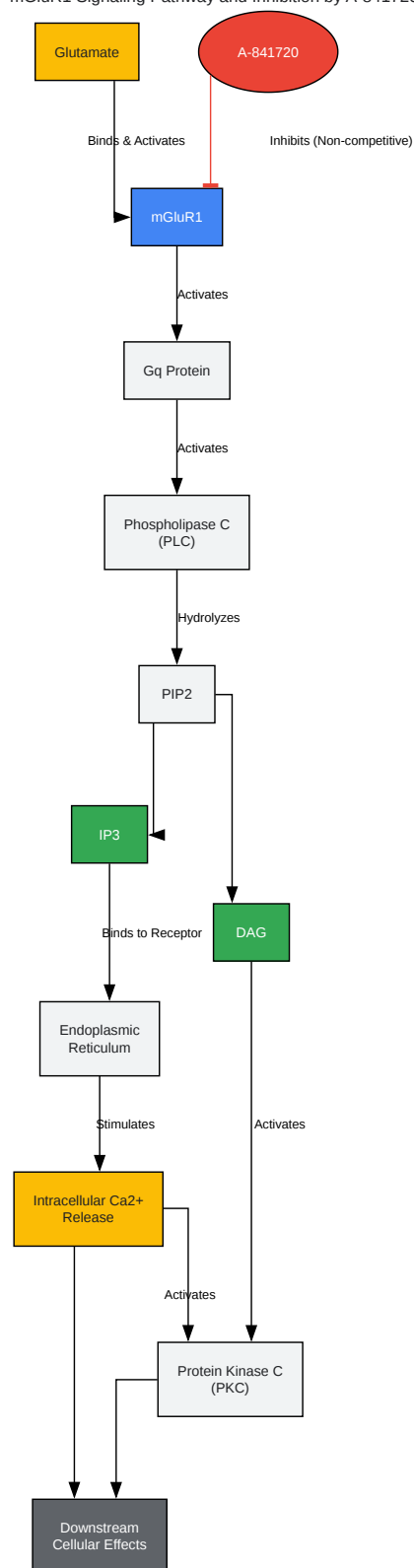
Table 3: In Vivo Efficacy of **A-841720** in Preclinical Models

Model	Species	Endpoint	Effective Dose (ED50) / Dose	Reference
Complete Freund's Adjuvant (CFA)-induced Inflammatory Pain	Rat	Reduction of tactile allodynia	10 mg/kg (significant reduction)	[4]
Formalin-induced Pain	Rat	Reduction of formalin-induced behaviors	1 mg/kg (significant reduction)	[4]
Sciatic Nerve Chronic Constriction Injury (Neuropathic Pain)	Rat	Reduction of mechanical allodynia	28 µmol/kg	[2]
L5-L6 Spinal Nerve Ligation (SNL) (Neuropathic Pain)	Rat	Reduction of evoked firing in spinal wide dynamic range neurons	Not specified	[2]
Radial-Maze Task (Cognition)	Rat	Reduction in spontaneous alternations	3 mg/kg (significant reduction)	[4]
Contextual-Fear Conditioning (Cognition)	Rat	Reduction in freezing behavior	10 mg/kg (significant reduction)	[4]
Passive-Avoidance Task (Cognition)	Rat	Reduction in latency to enter dark box	10 mg/kg (significant reduction)	[4]

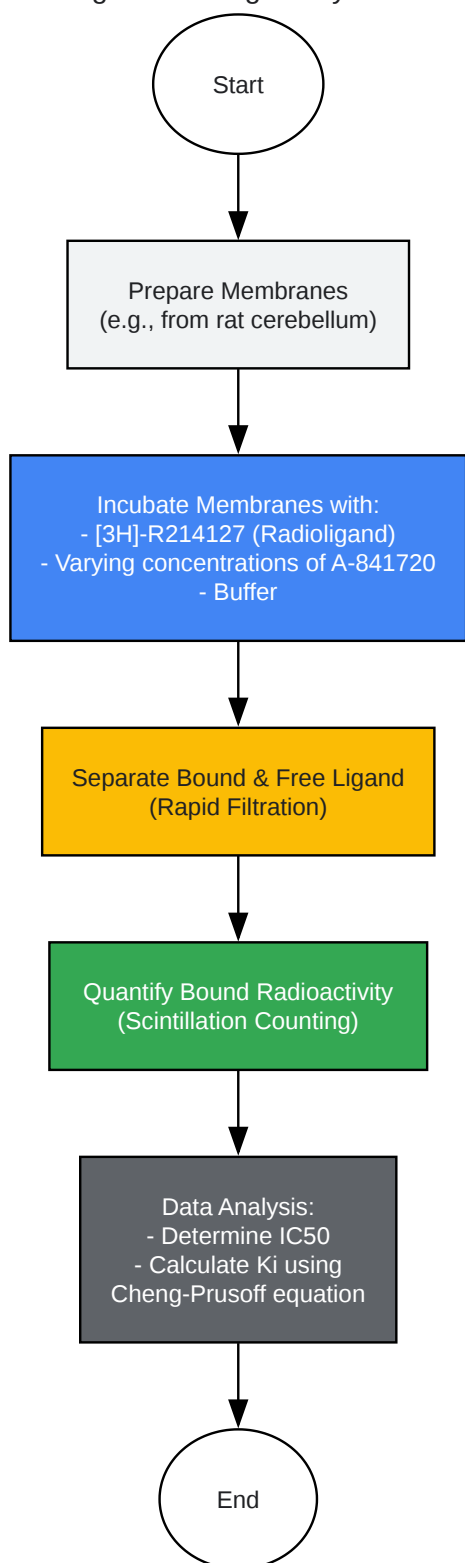
Signaling Pathways and Mechanism of Action

As a non-competitive antagonist of mGluR1, **A-841720** inhibits the downstream signaling cascade typically initiated by glutamate binding. mGluR1 is a Gq-coupled receptor, and its activation leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca^{2+}) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC). By blocking this pathway, **A-841720** effectively attenuates the excitatory effects mediated by mGluR1 activation.

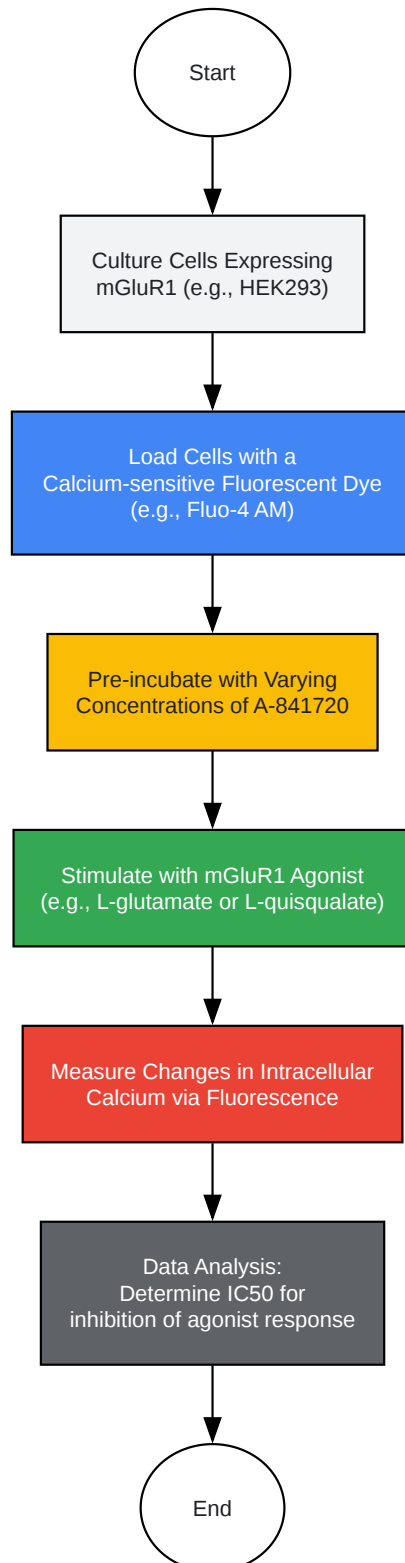
mGluR1 Signaling Pathway and Inhibition by A-841720



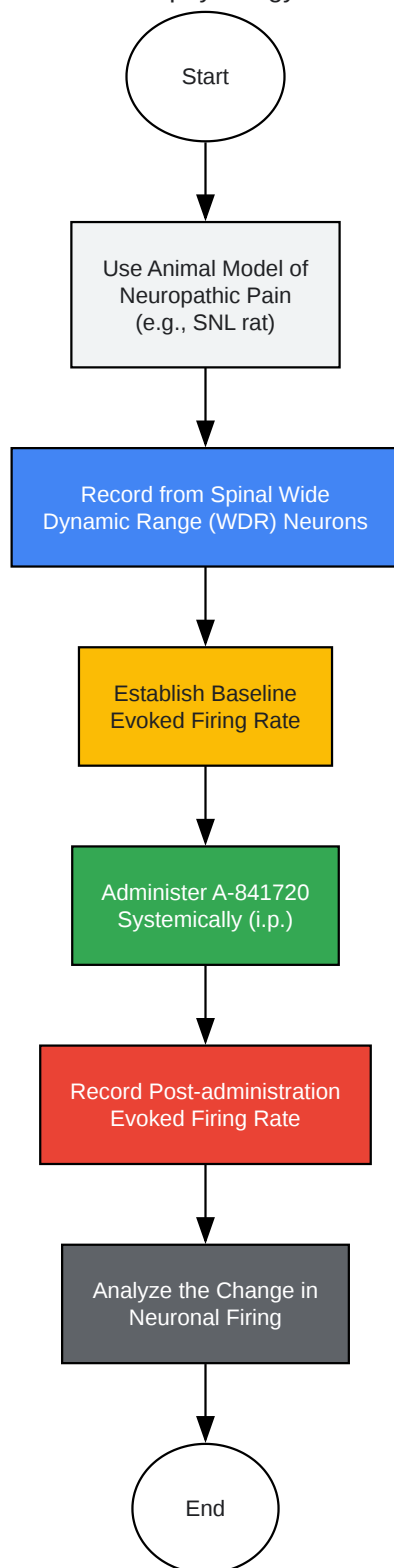
Radioligand Binding Assay Workflow



Calcium Mobilization Assay Workflow



In Vivo Electrophysiology Workflow

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